molecular formula C8H10F4N2O B2516081 3-[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]propan-1-ol CAS No. 1006479-76-0

3-[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]propan-1-ol

Cat. No.: B2516081
CAS No.: 1006479-76-0
M. Wt: 226.175
InChI Key: GALCQAUCNYMUQV-UHFFFAOYSA-N
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Description

3-[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]propan-1-ol is an organic compound with the molecular formula C8H10F4N2O It is a research chemical known for its unique structure, which includes a pyrazole ring substituted with difluoromethyl groups and a propanol side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]propan-1-ol typically involves the reaction of 3,5-bis(difluoromethyl)-1H-pyrazole with an appropriate propanol derivative. One common method includes the nucleophilic substitution reaction where the pyrazole ring is functionalized with a propanol group under controlled conditions. The reaction may require the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic attack.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3-[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to modify the pyrazole ring or the difluoromethyl groups.

    Substitution: The difluoromethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride can be employed.

    Substitution: Halogenating agents or nucleophiles can be used to introduce new functional groups.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone derivative, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

3-[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]propan-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a probe for biological pathways.

    Industry: It may be used in the development of new materials or as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 3-[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]propan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The difluoromethyl groups can enhance the compound’s binding affinity and specificity, while the pyrazole ring can interact with active sites or binding pockets. The propanol side chain may also play a role in modulating the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    3,5-bis(difluoromethyl)-1H-pyrazole: A simpler analog without the propanol side chain.

    3-(trifluoromethyl)-1H-pyrazole: Contains a trifluoromethyl group instead of difluoromethyl groups.

    1-(3,5-bis(trifluoromethyl)phenyl)ethanol: A structurally related compound with a phenyl ring instead of a pyrazole ring.

Uniqueness

3-[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]propan-1-ol is unique due to the presence of both difluoromethyl groups and a propanol side chain, which confer distinct chemical and biological properties. The combination of these features makes it a valuable compound for various research applications.

Properties

IUPAC Name

3-[3,5-bis(difluoromethyl)pyrazol-1-yl]propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10F4N2O/c9-7(10)5-4-6(8(11)12)14(13-5)2-1-3-15/h4,7-8,15H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GALCQAUCNYMUQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N(N=C1C(F)F)CCCO)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10F4N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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